Guanidine, N,N'-bis(3-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-

Description

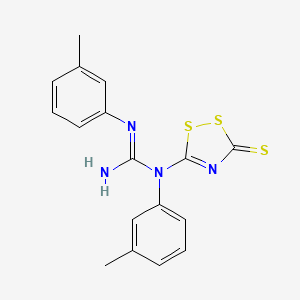

Guanidine, N,N'-bis(3-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- (CAS: 151220-52-9) is a guanidine derivative featuring a 3-thioxo-1,2,4-dithiazole ring substituted at the 5-position and two 3-methylphenyl groups attached to the guanidine core. Its molecular formula is C₁₇H₁₆N₄S₃, with a molecular weight of 396.53 g/mol . The 3-thioxo-dithiazole moiety contributes to its electron-deficient character, while the 3-methylphenyl substituents influence steric and electronic properties .

Properties

CAS No. |

151220-52-9 |

|---|---|

Molecular Formula |

C17H16N4S3 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

1,2-bis(3-methylphenyl)-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |

InChI |

InChI=1S/C17H16N4S3/c1-11-5-3-7-13(9-11)19-15(18)21(16-20-17(22)24-23-16)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,18,19) |

InChI Key |

YLSYHHMMZHHIFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=C(N)N(C2=CC=CC(=C2)C)C3=NC(=S)SS3 |

Origin of Product |

United States |

Biological Activity

Guanidine, N,N'-bis(3-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- (CAS Number: 151220-52-9) is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Guanidine, N,N'-bis(3-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- is , with a molecular weight of 372.55 g/mol. The structure features a guanidine backbone attached to two 3-methylphenyl groups and a thioxo-dithiazole moiety, which may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and guanidine functionalities exhibit antimicrobial properties. For instance, derivatives similar to Guanidine, N,N'-bis(3-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- have shown effectiveness against various bacterial strains. A study reported an LD50 value of 107 mg/kg when tested on mice via intraperitoneal administration, suggesting notable toxicity but also potential therapeutic applications in controlled doses .

Anticancer Potential

Guanidine derivatives have been studied for their anticancer properties. The thiazole ring is known for its ability to interact with biological targets involved in cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating pathways such as the p53 signaling pathway. The specific activity of Guanidine, N,N'-bis(3-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- in this context remains to be fully elucidated but suggests a promising avenue for further research.

The biological activity of Guanidine compounds generally involves:

- Inhibition of Enzymatic Activity : Guanidine derivatives may inhibit specific enzymes that are crucial for microbial survival or cancer cell growth.

- Interference with Cellular Signaling Pathways : The thioxo group can interact with cellular receptors or enzymes involved in signal transduction.

- Induction of Oxidative Stress : Some studies suggest that these compounds can increase oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Guanidine Derivatives with Varied Aryl Substituents

Guanidine, N,N'-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- (CAS: 151220-53-0)

- Structure : Differs from the target compound by the substitution of 4-methylphenyl groups instead of 3-methylphenyl.

- Molecular Formula : C₁₇H₁₆N₄S₃ (identical to the target compound).

- Applications: Limited data available, but its structural similarity suggests overlapping utility in pesticidal or electronic materials .

Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- (CAS: 20815-35-4)

- Structure : Features a methoxyphenyl group and tetramethylguanidine core.

- Molecular Formula : C₁₂H₁₉N₃O.

- Properties : The electron-donating methoxy group and lack of sulfur heterocycles result in higher solubility in polar solvents compared to the sulfur-rich target compound.

Thiourea and Thiazole-Based Agrochemicals

Diafenthiuron (CAS: 80060-09-9)

- Structure: A thiourea derivative with isopropyl and phenoxy groups.

- Applications : Commercial insecticide/acaricide targeting mitochondrial ATP synthesis.

- Comparison : Unlike the target guanidine derivative, diafenthiuron lacks sulfur-rich heterocycles but shares thiourea-like reactivity. This highlights the role of the dithiazole ring in modulating pesticidal activity .

Thifluzamide (CAS: 130000-40-7)

- Structure : Thiazolecarboxamide with bromo and trifluoromethoxy substituents.

- Applications : Fungicide inhibiting succinate dehydrogenase.

- Comparison : The target compound’s dithiazole ring may offer distinct binding modes compared to thifluzamide’s thiazole core, affecting specificity and resistance profiles .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Guanidine Derivatives and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | 151220-52-9 | C₁₇H₁₆N₄S₃ | 3-thioxo-dithiazole, 3-MePh | Agrochemicals, Materials |

| 4-Methylphenyl Analog | 151220-53-0 | C₁₇H₁₆N₄S₃ | 3-thioxo-dithiazole, 4-MePh | Similar to target compound |

| N''-(4-MeOPh)-tetramethylguanidine | 20815-35-4 | C₁₂H₁₉N₃O | Methoxyphenyl, tetramethyl | Organic synthesis |

| Diafenthiuron | 80060-09-9 | C₂₃H₃₂N₂OS | Thiourea, isopropyl, phenoxy | Insecticide/acaricide |

Key Findings:

Electronic Effects : The 3-thioxo-dithiazole group in the target compound introduces electron-withdrawing characteristics, enhancing stability under oxidative conditions compared to simpler guanidines .

Toxicity : Guanidine derivatives with sulfur heterocycles (e.g., target compound) are often associated with higher acute toxicity than oxygenated analogs (e.g., methoxy-substituted guanidines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.